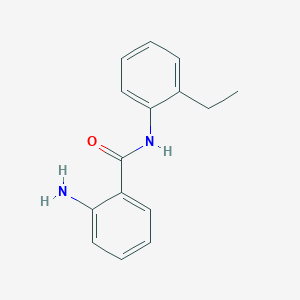

2-amino-N-(2-ethylphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-amino-N-(2-ethylphenyl)benzamide” is a chemical compound with the CAS Number: 19562-50-6 and a molecular weight of 240.3 . It is a solid at room temperature .

Chemical Reactions Analysis

In terms of chemical reactions, “2-amino-N-(2-ethylphenyl)benzamide” can undergo N-arylation with phenyl boronic acid via a Chan–Evans–Lam (CEL) type reaction using a Cu@Phen@MGO catalyst .

科学的研究の応用

Bcr-Abl and Histone Deacetylase Dual Inhibitors

2-amino-N-(2-ethylphenyl)benzamide has been used in the design and synthesis of novel Bcr-Abl and histone deacetylase (HDAC) dual inhibitors . These inhibitors have shown potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This work may lay the foundation for developing dual Bcr-Abl/HDAC inhibitors as potential anticancer therapeutics .

Antioxidant Activity

Benzamide compounds, including 2-amino-N-(2-ethylphenyl)benzamide, have been synthesized and tested for their in vitro antioxidant activity . Some of these compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Antibacterial Activity

The benzamide compounds synthesized from 2-amino-N-(2-ethylphenyl)benzamide have been tested for their in vitro growth inhibitory activity against different bacteria . This suggests that these compounds could have potential applications in the development of new antibacterial drugs .

Allosteric Activators of Human Glucokinase

2-amino-N-(2-ethylphenyl)benzamide has been used in the design and synthesis of allosteric activators of human glucokinase . These activators have shown significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .

特性

IUPAC Name |

2-amino-N-(2-ethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16/h3-10H,2,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOXJFYOTZYOLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00580059 |

Source

|

| Record name | 2-Amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-ethylphenyl)benzamide | |

CAS RN |

19562-50-6 |

Source

|

| Record name | 2-Amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)

![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)